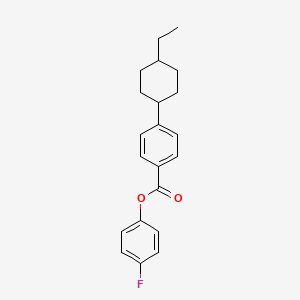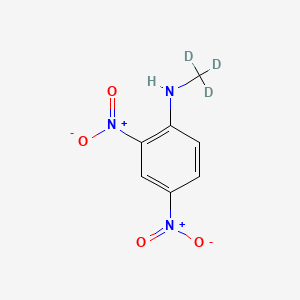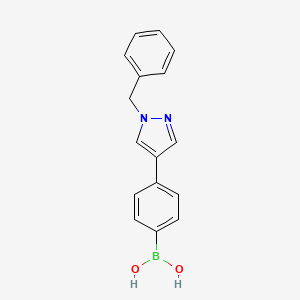
4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This compound features a phenylboronic acid moiety attached to a pyrazole ring, which is further substituted with a benzyl group. The unique structure of this compound makes it valuable in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate, sodium carbonate, or cesium carbonate
Solvent: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones
Reduction: Formation of boronate esters
Substitution: Nucleophilic substitution reactions at the pyrazole ring
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products:
Oxidation: Phenolic derivatives
Reduction: Boronate esters
Substitution: Substituted pyrazole derivatives
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid is used as a building block for the construction of complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and as a probe in biochemical assays. Its boronic acid moiety allows it to interact with diols and other biomolecules, making it useful in studying biological processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It has shown promise in the development of drugs targeting specific enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components.
Mecanismo De Acción
The mechanism of action of 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it effective in inhibiting enzymes that contain such functional groups. The compound can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
Comparación Con Compuestos Similares
- 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
- 1-Benzyl-4-pyrazole boronic acid pinacol ester
- 4-(1H-Pyrazol-4-yl)phenylboronic acid
Uniqueness: 4-(1-Benzyl-1h-pyrazol-4-yl)phenylboronic acid is unique due to the presence of both a benzyl group and a boronic acid moiety. This combination enhances its reactivity and binding properties, making it more versatile in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C16H15BN2O2 |
|---|---|
Peso molecular |
278.1 g/mol |
Nombre IUPAC |
[4-(1-benzylpyrazol-4-yl)phenyl]boronic acid |
InChI |
InChI=1S/C16H15BN2O2/c20-17(21)16-8-6-14(7-9-16)15-10-18-19(12-15)11-13-4-2-1-3-5-13/h1-10,12,20-21H,11H2 |
Clave InChI |
QMXXGHDFCQLIOU-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C2=CN(N=C2)CC3=CC=CC=C3)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



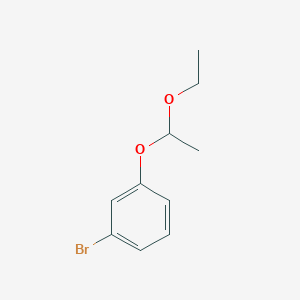
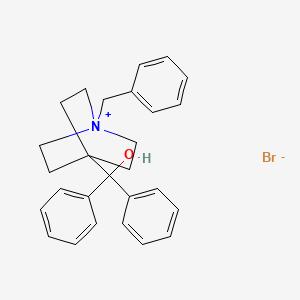
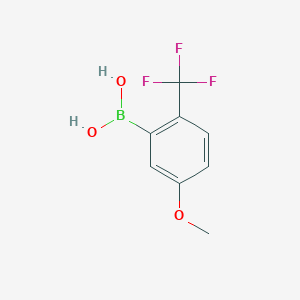
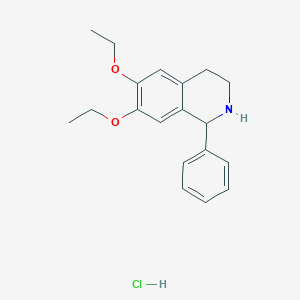


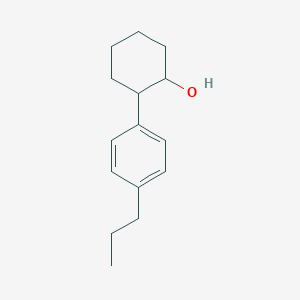
![[(2S,3S,4R,5R,6R)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate](/img/structure/B13404659.png)


